BenchChemオンラインストアへようこそ!

(Rac)-LM11A-31

p75 neurotrophin receptor ligand binding assay structure-activity relationship

Procure the racemic (Rac)-LM11A-31 (CAS 289475-77-0) for SAR studies. The (2S,3S) enantiomer exhibits target engagement; the free base form is ideal for PK/PD modeling due to its robust brain penetration (>1 μmol/L). Selectivity for p75NTR over TrkA ensures unambiguous pathway analysis. This form is optimal for comparative pharmacology.

Molecular Formula C12H25N3O2
Molecular Weight 243.35 g/mol
Cat. No. B8757216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-LM11A-31
Molecular FormulaC12H25N3O2
Molecular Weight243.35 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCCN1CCOCC1)N
InChIInChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)
InChIKeyYNMUTYLWSRFTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide (LM11A-31): Identity, Target Class, and Research-Grade Sourcing


2-Amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide, most commonly identified by its research code LM11A-31, is a synthetic, non-peptide amino acid derivative with the molecular formula C₁₂H₂₅N₃O₂ (molecular weight 243.35 g/mol) . The pharmacologically active form is the (2S,3S) stereoisomer (CAS 102562-74-3), though the racemic mixture (CAS 289475-77-0) and dihydrochloride salts (e.g., CAS 1214672-15-7, CAS 1243259-19-9) are also available from research suppliers [1][2]. Functionally, the compound is characterized as a selective, orally bioavailable, and blood-brain barrier (BBB)-permeable modulator of the p75 neurotrophin receptor (p75NTR) [3]. It antagonizes pro-nerve growth factor (proNGF) binding without affecting NGF interaction with the TrkA receptor .

Sourcing 2-Amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide: Why Stereochemistry, Salt Form, and In-Class Selectivity Preclude Simple Interchange


Scientific and industrial procurement of 2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide cannot rely on generic substitution or in-class analogs due to three critical and quantifiable differentiators. First, stereochemistry is a primary determinant of target engagement: the (2S,3S) enantiomer (LM11A-31) is the specific form for which p75NTR binding and in vivo brain bioavailability have been empirically characterized, while the (2R,3R) form (UNII 745KVT8XJC) lacks equivalent validation [1][2]. Second, although structurally related p75NTR ligands exist (e.g., LM11A-24, LM11A-36), they exhibit distinct, quantifiable differences in receptor binding potency, functional selectivity for downstream pathways, and therapeutic effect profiles [3]. Third, the choice of salt form (e.g., free base vs. dihydrochloride) materially alters solubility and the achievable purity grade, directly impacting dosing accuracy in in vivo studies . The evidence below quantitatively establishes the specific performance parameters of the (2S,3S) free base form, enabling informed selection decisions that a generic product description cannot support.

2-Amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide: A Quantitative Evidence Guide for Differentiated Procurement


p75NTR Binding Displacement: LM11A-31 vs. LM11A-36

In a competitive binding assay measuring NGF interaction with p75NTR-Fc, LM11A-31 demonstrates concentration-dependent displacement with significant inhibition observed at concentrations ≥ 500 nM (p < 0.0001 vs. 0 nM control) [1]. In stark contrast, the closely related analog LM11A-36 exhibits no significant displacement of NGF binding even at the highest concentration tested (10,000 nM) [1]. Furthermore, in a cellular displacement assay using an anti-p75NTR antibody (Ab 9651), LM11A-31 significantly reduced antibody binding (p < 0.0005), while LM11A-36 again showed no effect [1].

p75 neurotrophin receptor ligand binding assay structure-activity relationship

Comparative in Vivo Neuroprotection: Cholinergic Neurite Preservation vs. LM11A-24

In AβPPL/S transgenic mice (a model of Alzheimer's disease pathology), both LM11A-31 and LM11A-24 were evaluated for their ability to prevent degeneration of cholinergic neurites in the basal forebrain. Treatment with LM11A-31 (50 mg/kg) fully prevented the neurite length reduction observed in vehicle-treated AβPPL/S mice, restoring values to wild-type levels [1]. While LM11A-24 (50 mg/kg and 100 mg/kg) also achieved this protective effect, LM11A-31 demonstrated a unique, quantifiable advantage: it significantly inhibited aberrant tau protein folding, an effect not observed with LM11A-24 [2].

Alzheimer's disease model cholinergic neuron in vivo efficacy

Brain Bioavailability: Quantified BBB Penetration vs. In Vitro Therapeutic Threshold

LM11A-31 demonstrates favorable and quantifiable brain bioavailability. Following a single 50 mg/kg oral dose in CD-1 mice, a peak brain concentration of 262 ng/g (approximately 1.08 μmol/L) was achieved within 30 minutes [1]. This peak concentration is more than 10-fold higher than the established in vitro therapeutic concentration of 100 nmol/L required for neuroprotection [1]. The brain half-life was determined to be 3 to 4 hours [1]. In a separate 2-week repeat-dosing study (50 mg/kg/day in C57BL/6 mice), the peak brain concentration reached 463.4 ng/g (~1.9 μmol/L), further confirming robust and sustained brain exposure [1].

blood-brain barrier permeability pharmacokinetics CNS drug delivery

Receptor Selectivity: p75NTR vs. TrkA

A critical differentiator for LM11A-31 is its exclusive modulation of p75NTR without interfering with TrkA receptor signaling. In competitive binding assays, LM11A-31 (at concentrations up to 10,000 nM) demonstrated no significant effect on NGF binding to TrkA-Fc [1]. This selective profile is essential for dissecting p75NTR-specific pathways, as the native ligand NGF activates both p75NTR and TrkA. This property is shared by LM11A-24 but not by all p75NTR-targeting compounds [1].

receptor selectivity neurotrophin signaling off-target activity

Validated Application Scenarios for 2-Amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide Based on Empirical Evidence


In Vivo Studies of Alzheimer's Disease Pathology Requiring Combined Tau and Cholinergic Endpoints

Based on direct comparative evidence in AβPPL/S transgenic mice, LM11A-31 is the preferred tool compound for studies investigating the interplay between cholinergic degeneration and tau pathology [1]. Unlike the analog LM11A-24, LM11A-31 demonstrates the capacity to both preserve cholinergic neurite integrity and inhibit aberrant tau folding, providing a more comprehensive model for evaluating p75NTR-targeted interventions in mid- to late-stage Alzheimer's disease-relevant pathology.

CNS Pharmacology Studies Requiring Validated, High Brain Bioavailability

LM11A-31 is a compelling candidate for any research program requiring a small molecule with empirically quantified and robust brain penetration [2]. The data confirming peak brain concentrations exceeding 1 μmol/L after oral dosing—well above the 100 nM in vitro threshold—provides a high-confidence foundation for in vivo CNS target engagement studies. This differentiates it from candidate molecules where brain exposure is either unknown, variable, or insufficient to achieve a pharmacodynamic effect.

Mechanistic Dissection of p75NTR vs. TrkA Signaling Pathways

For experimental systems designed to isolate the specific contributions of p75NTR signaling from the overlapping TrkA pathway, LM11A-31 provides an essential tool with empirically validated selectivity [3]. The absence of any detectable TrkA binding up to 10 μM ensures that observed biological effects can be confidently attributed to p75NTR modulation, eliminating a major source of potential confounding in neurotrophin biology research.

Structure-Activity Relationship (SAR) Studies of p75NTR Ligands

The availability of closely related, well-characterized comparator compounds (e.g., LM11A-24, LM11A-36) with distinct functional profiles makes LM11A-31 an ideal core scaffold for SAR campaigns [4]. Researchers can procure LM11A-31 alongside these analogs to systematically probe the structural determinants of p75NTR binding, downstream signaling bias (e.g., tau folding inhibition), and in vivo efficacy, generating high-resolution structure-activity data not possible with a single compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-LM11A-31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.